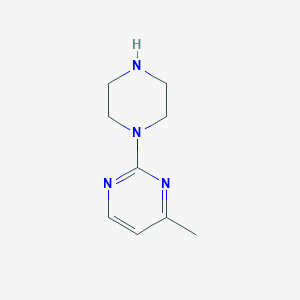

4-甲基-2-(1-哌嗪基)嘧啶

货号 B1311792

CAS 编号:

59215-36-0

分子量: 178.23 g/mol

InChI 键: QMFLDCBHGGRGNY-UHFFFAOYSA-N

注意: 仅供研究使用。不适用于人类或兽医用途。

描述

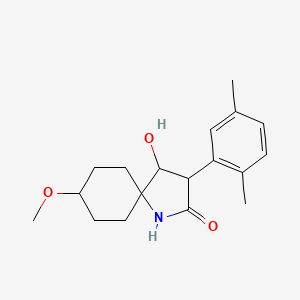

4-Methyl-2-(1-piperazinyl)pyrimidine is a piperazine-based derivative . It is a metabolite of various azapirones, including buspirone . It is also an antagonist of α2-adrenergic receptors (α2-ARs) .

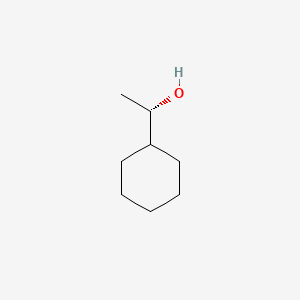

Molecular Structure Analysis

The molecular formula of 4-Methyl-2-(1-piperazinyl)pyrimidine is C9H14N4 . Its average mass is 178.234 Da and its monoisotopic mass is 178.121841 Da .Chemical Reactions Analysis

While specific chemical reactions involving 4-Methyl-2-(1-piperazinyl)pyrimidine are not detailed in the retrieved papers, it is known that pyrimidine derivatives can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-Methyl-2-(1-piperazinyl)pyrimidine include a refractive index of n20/D 1.587, a boiling point of 277 °C, and a density of 1.158 g/mL at 25 °C .科学研究应用

-

Anti-Inflammatory Activities

- Field : Pharmacology

- Application : Pyrimidines display a range of pharmacological effects including anti-inflammatory . The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

- Method : Numerous methods for the synthesis of pyrimidines are described . The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .

-

Derivatization Reagent

- Field : Biochemistry

- Application : 1-(2-Pyrimidyl)piperazine, a type of pyrimidine, can be used as a derivatization reagent for the carboxyl groups on peptides .

- Method : The detailed methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not provided in the source .

-

Neuroprotection and Anti-Inflammatory Activity

- Field : Neurology

- Application : Pyrimidine and its derivatives have been proven to use antiviral, anticancer, antioxidant, and antimicrobial activity prompting us to study the neuroprotection and anti-inflammatory activity of the triazole-pyrimidine hybrid on human microglia and neuronal cell model .

- Method : The detailed methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not provided in the source .

-

Antiviral Activities

- Field : Pharmacology

- Application : Pyrimidines and their derivatives have been found to have antiviral properties . For example, non-natural nucleosides like abacavir, famciclovir, remdesivir, which are products of structural modifications of all the components of the nucleotide, exhibit excellent indicators of antiviral action .

- Method : The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antiviral effects .

-

Antimicrobial Activities

- Field : Pharmacology

- Application : Pyrimidines and their derivatives have been found to have antimicrobial properties . They are effective against pathogenic microorganisms .

- Method : The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antimicrobial effects .

-

Derivatization Reagent

- Field : Biochemistry

- Application : 1-(2-Pyrimidyl)piperazine, a type of pyrimidine, can be used as a derivatization reagent for the carboxyl groups on peptides .

- Method : The detailed methods of application or experimental procedures are not provided in the source .

- Results : The outcomes of this application are not provided in the source .

-

Anticonvulsant Activities

- Field : Pharmacology

- Application : Pyrimidines and their derivatives have been found to have anticonvulsant properties . They can be used in the treatment of epilepsy and other seizure disorders .

- Method : The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent anticonvulsant effects .

-

Antihypertensive Activities

- Field : Pharmacology

- Application : Pyrimidines and their derivatives have been found to have antihypertensive properties . They can be used in the treatment of high blood pressure .

- Method : The detailed methods of application or experimental procedures are not provided in the source .

- Results : Literature studies reveal that a large number of pyrimidines exhibit potent antihypertensive effects .

-

Anxiolytic-like Activity

- Field : Pharmacology

- Application : 2-(1-Piperazinyl)pyrimidine increases drinking in the Vogel punished drinking task, indicating anxiolytic-like activity, in rats when administered at doses ranging from 1 to 4 mg/kg .

- Method : The detailed methods of application or experimental procedures are not provided in the source .

- Results : 2-(1-Piperazinyl)pyrimidine (0.25-1 mg/kg) also reduces the amplitude of electrically stimulated excitatory post-synaptic potentials (EPSPs) in the hippocampal CA1 region in rats, an effect that can be blocked by the serotonin (5-HT) receptor subtype 5-HT1A antagonist spiroxatrine .

安全和危害

未来方向

属性

IUPAC Name |

4-methyl-2-piperazin-1-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N4/c1-8-2-3-11-9(12-8)13-6-4-10-5-7-13/h2-3,10H,4-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMFLDCBHGGRGNY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NC=C1)N2CCNCC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50435969 | |

| Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Methyl-2-(1-piperazinyl)pyrimidine | |

CAS RN |

59215-36-0 | |

| Record name | 4-Methyl-2-(1-piperazinyl)pyrimidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=59215-36-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-methyl-2-(1-piperazinyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50435969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-[[3-[(Dimethylamino)carbonyl]phenyl]sulfonyl]-4-[(3-methoxyphenyl)amino]-8-methyl-3-quinolinecarboxamide](/img/structure/B1311713.png)

![(S)-3,3'-Bis(2,4,6-triisopropylphenyl)-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B1311715.png)

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine](/img/structure/B1311736.png)

![L-Tyrosine, N-methyl-N-[(phenylmethoxy)carbonyl]-](/img/structure/B1311748.png)